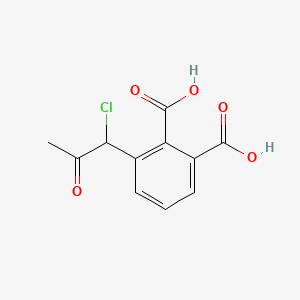
Dichloroplumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a white solid under ambient conditions and is poorly soluble in water . This compound is significant in various industrial and scientific applications, particularly in the synthesis of perovskite materials for solar cells and other electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(II) chloride can be synthesized through several methods:
Reaction of Lead Nitrate with Hydrochloric Acid: [ \text{Pb(NO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{HNO}_3 ]
Reaction of Lead(IV) Oxide with Hydrochloric Acid: [ \text{PbO}_2 + 4\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]
Direct Chlorination of Lead: [ \text{Pb} + \text{Cl}_2 \rightarrow \text{PbCl}_2 ]
Industrial Production Methods: In industrial settings, lead(II) chloride is often produced by reacting lead metal or lead compounds with hydrochloric acid. The purified product can be obtained through sublimation, which involves heating the compound to its sublimation point and then condensing the vapor back into a solid form .
Types of Reactions:
-
Oxidation and Reduction: Lead(II) chloride can undergo oxidation to form lead(IV) chloride: [ \text{PbCl}_2 + \text{Cl}_2 \rightarrow \text{PbCl}_4 ]
-
Substitution Reactions: Lead(II) chloride reacts with alkylating agents to form organolead compounds: [ 2\text{PbCl}_2 + 4\text{RLi} \rightarrow \text{R}_4\text{Pb} + 4\text{LiCl} + \text{Pb} ]
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the synthesis and dissolution of lead(II) chloride.
Chlorine Gas (Cl₂): Used for oxidation reactions.
Alkylating Agents (e.g., Grignard Reagents): Used for forming organolead compounds.
Major Products:
Lead(IV) Chloride (PbCl₄): Formed through oxidation.
Organolead Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
Lead(II) chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other lead compounds and organolead reagents.
Biology: Employed in studies involving lead toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in radiotherapy due to its high atomic number and density.
Mécanisme D'action
Lead(II) chloride exerts its effects primarily through its ionic nature. In aqueous solutions, it dissociates into lead(II) ions (Pb²⁺) and chloride ions (Cl⁻). These ions can interact with various molecular targets, including proteins and enzymes, disrupting their normal function. The compound’s high density and atomic number also make it effective in blocking radiation, which is useful in radiotherapy applications .
Comparaison Avec Des Composés Similaires
- Lead(II) Fluoride (PbF₂)
- Lead(II) Bromide (PbBr₂)
- Lead(II) Iodide (PbI₂)
Comparison:
- Solubility: Lead(II) chloride is poorly soluble in water, similar to lead(II) fluoride and lead(II) iodide, but less soluble than lead(II) bromide .
- Reactivity: Lead(II) chloride can form complex ions with chloride ions, a property it shares with other lead(II) halides .
- Applications: While all lead(II) halides are used in various industrial and scientific applications, lead(II) chloride is particularly significant in the production of perovskite materials for solar cells .
Lead(II) chloride’s unique properties, such as its ability to form complex ions and its role in perovskite synthesis, distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
Cl2H2Pb |
|---|---|
Poids moléculaire |
280 g/mol |
Nom IUPAC |
dichloroplumbane |
InChI |
InChI=1S/2ClH.Pb.2H/h2*1H;;;/q;;+2;;/p-2 |
Clé InChI |
LIGWDQJYFXTLPL-UHFFFAOYSA-L |
SMILES canonique |
Cl[PbH2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)






![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)


![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)

